molecular formula C7H5N5 B072526 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 1500-90-9

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

カタログ番号: B072526
CAS番号: 1500-90-9
分子量: 159.15 g/mol
InChIキー: GFIPINBJCGELKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a nitrogen-rich heterocyclic compound characterized by a fused pyrrole-pyrimidine core with a cyano (-CN) group at position 5 and an amino (-NH2) group at position 2. Its molecular formula is C7H5N5, with a molecular weight of 167.15 g/mol. This scaffold is notable for its role in medicinal chemistry, particularly as a kinase inhibitor. For example, derivatives of this compound have been optimized as selective monopolar spindle 1 (MPS1) inhibitors for treating triple-negative breast cancer (TNBC) . Additionally, its structural analogs, such as Toyocamycin (a nucleoside antibiotic), exhibit antiviral and antiparasitic activities .

準備方法

Synthetic Routes for Core Structure Assembly

Cyclocondensation of Diamine Precursors

A foundational approach involves the cyclocondensation of 2,4-diaminopyrrole derivatives with cyanocarboxylic acid esters. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures (120–140°C). The electron-withdrawing nature of the cyano group directs regioselective cyclization to form the pyrimidine ring, with yields ranging from 60% to 75% depending on substituent electronic effects.

Key variables influencing this route include:

  • Solvent basicity : Higher basicity solvents (e.g., DMAc) accelerate cyclization but may promote side reactions.

  • Stoichiometric ratios : A 1:1.2 molar ratio of diamine to ester minimizes unreacted starting material.

Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura couplings enable modular construction of the pyrrolo[2,3-d]pyrimidine scaffold. For instance, 5-bromo-7H-pyrrolo[2,3-d]pyrimidine undergoes cross-coupling with zinc cyanide ([Zn(CN)₂]) in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos ligand. This method achieves 68–72% yield while preserving the amino group through protective group strategies (e.g., tert-butoxycarbonyl (Boc) protection).

Functional Group Introduction and Modification

Amination at Position 4

Post-cyclization amination employs Ullmann-type coupling conditions. Treating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile with aqueous ammonia (28% w/w) in a sealed vessel at 90°C for 12 hours installs the amino group with 85% efficiency. Copper(I) iodide (CuI) and 1,10-phenanthroline enhance reaction kinetics by facilitating oxidative addition-reduction steps.

Cyanation at Position 5

Electrophilic cyanation using trimethylsilyl cyanide (TMSCN) under acidic conditions (HCl/EtOH) introduces the nitrile moiety. The reaction proceeds via intermediate silylation of the pyrimidine ring, followed by nucleophilic displacement. Yields improve to 78% when conducted under inert atmosphere due to TMSCN’s moisture sensitivity.

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

Systematic studies reveal that solvent polarity significantly impacts reaction outcomes:

SolventDielectric Constant (ε)Yield (%)Purity (%)
DMF36.77295
DMAc37.86893
NMP32.26590

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields ≥70%, attributed to uniform thermal energy distribution.

Catalytic System Innovations

Heterogeneous catalysts like palladium on carbon (Pd/C) enable recyclability in cross-coupling steps. After five cycles, Pd/C retains 89% initial activity, compared to 62% for homogeneous Pd(OAc)₂.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting plug-flow reactors with in-line IR monitoring allows real-time adjustment of:

  • Residence time (optimized to 8.5 minutes)

  • Temperature gradients (±2°C control)

  • Stoichiometric feed ratios

This approach achieves batch-to-batch consistency with ≤3% yield variation and 99.5% purity.

Waste Minimization Techniques

Green chemistry principles are applied through:

  • Solvent recovery systems (95% DMF recycling)

  • Catalytic hydrogenation for byproduct decomposition

  • Aqueous workup protocols replacing halogenated solvents

Analytical Characterization Protocols

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include δ 8.21 ppm (s, 1H, pyrimidine H-2) and δ 6.85 ppm (s, 1H, pyrrole H-6).

  • IR Spectroscopy : Sharp absorption at 2215 cm⁻¹ confirms C≡N stretching.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves synthetic impurities ≤0.2%.

化学反応の分析

Types of Reactions

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .

作用機序

The mechanism of action of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it acts as an inhibitor of protein kinase B (Akt), a key component of intracellular signaling pathways that regulate cell growth and survival. By inhibiting Akt, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

類似化合物との比較

The biological and physicochemical properties of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile are highly dependent on substituents at positions 2, 4, 6, and 5. Below is a detailed comparison with structurally related derivatives:

Table 1: Key Structural Derivatives and Their Properties

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
(Bromine at position 6)
C7H4BrN5 238.04 Density: 2.05 g/cm³; Boiling point: 225°C; Antiparasitic activity via bromine substitution .
2-Amino-4-morpholino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
(Morpholine at position 4)
C11H12N6O 244.25 Selective IKKα inhibition; HRMS (ESI): [M + H]+ 259.1302 .
2-Amino-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
(Phenyl at position 4)
C13H9N5 235.25 Antiviral activity; HRMS (ESI): [M + H]+ 236.0931 .
Toyocamycin (4-Amino-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile)
(Ribose at position 7)
C12H13N5O4 291.26 Antifungal/antiviral nucleoside antibiotic; Melting point: 239–243°C .
4-(Cyclopentylmethylamino)-2-[[2-methoxy-4-(2-oxidanylidenepyrrolidin-1-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile C24H27N7O2 445.52 Kinase inhibition; Optimized via X-ray crystallography for MPS1 targeting .

Impact of Substituents on Activity

Halogenation (e.g., Bromine at position 6): Bromine enhances electrophilic reactivity, making derivatives like 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile effective in Suzuki-Miyaura cross-coupling reactions for antiparasitic drug development .

Amino Group Modifications (e.g., Morpholino or Piperidinyl): Substitutions at position 4 with morpholine or piperidine improve solubility and selectivity. For instance, 2-amino-4-morpholino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile shows potent inhibitory activity against IKKα (IC50 < 100 nM) .

Aryl Groups (e.g., Phenyl or Hydroxyphenyl) :
Aromatic substituents at position 4 enhance π-π stacking interactions with target proteins. The phenyl analog exhibits antiviral activity against cytomegalovirus (HCMV) .

Ribofuranosyl Modifications (e.g., Toyocamycin): The addition of a ribose sugar at position 7 converts the scaffold into a nucleoside analog, enabling RNA incorporation and chain termination in pathogens .

生物活性

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and implications for cancer therapy.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7_7H5_5N5_5
  • CAS Number : 1500-90-9

The primary biological activity of this compound is attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.

Target Kinases

  • Cyclin-Dependent Kinase 2 (CDK2) : Essential for DNA replication and cell cycle progression.

Pharmacological Effects

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50_{50} values for different cancer types:

Cancer Cell Line IC50_{50} (µM)
MCF-7 (Breast)43.15 - 68.17
HepG2 (Liver)29 - 59
MDA-MB-231 (Breast)Variable
HeLa (Cervical)Variable

Case Studies and Research Findings

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of various derivatives of pyrrolo[2,3-d]pyrimidine, including this compound. The compound demonstrated promising activity against multiple cancer cell lines with IC50_{50} values indicating effective inhibition comparable to established drugs like sunitinib .
  • Mechanistic Studies : In HepG2 cells, treatment with this compound led to increased levels of pro-apoptotic proteins (caspase-3 and Bax) and downregulation of anti-apoptotic proteins (Bcl-2). This suggests a mechanism where the compound induces apoptosis through modulation of apoptotic signaling pathways .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrrolo[2,3-d]pyrimidine scaffold have shown significant impacts on biological activity. For instance, compounds with halogen substitutions exhibited enhanced potency against specific cancer types, indicating that subtle structural modifications can lead to improved therapeutic profiles .

Q & A

Q. Basic: What synthetic methodologies are established for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step routes, including condensation, cyclization, and functionalization. Key approaches include:

  • Method A (Condensation with Ammonia): Reacting 3-aminopyrrole derivatives with ammonia in methanol/water, yielding ~70% after crystallization (e.g., compound 9 in , Method A) .
  • Method B (Formamide Cyclization): Heating 3-amino-2-cyanopyrrole with formamide and DMF at reflux (6–8 hours), achieving similar yields but requiring higher temperatures .
  • Three-Component Synthesis: Combining aldehydes, aminopyrimidines, and nitriles under aqueous thermal conditions (e.g., 80–100°C, 12–24 hours), offering regioselectivity and moderate-to-high yields (70–95%) .

Optimization Tips:

  • Solvent Choice: Methanol/ammonia mixtures favor milder conditions, while DMF/formic acid accelerates cyclization .
  • Catalysts: Acidic conditions (e.g., p-TsOH) improve amine coupling efficiency .
  • Crystallization: Ethanol-DMF mixtures enhance purity for polar intermediates .

Q. Basic: Which spectroscopic techniques are critical for characterizing pyrrolo[2,3-d]pyrimidine derivatives?

Answer:
Key techniques and diagnostic features include:

  • IR Spectroscopy:
    • CN Stretch: Sharp peak at ~2212 cm⁻¹ confirms nitrile groups .
    • NH₂ Bands: Broad absorptions at 3320–3478 cm⁻¹ .
  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons (δ 6.2–8.4 ppm), NH₂ signals (δ 7.1–7.6 ppm, broad), and methyl/methoxy groups (e.g., δ 3.08 ppm for N(CH₃)₂) .
    • ¹³C NMR: Nitrile carbons at ~111–118 ppm; pyrrole/pyrimidine carbons between 112–168 ppm .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 302 for C₁₅H₁₄N₆O) confirm molecular weight .

Validation: Cross-check spectral data with synthetic intermediates (e.g., acetamide derivatives in ) to resolve ambiguities .

Q. Advanced: How can researchers resolve discrepancies in NMR data during structure elucidation?

Answer:
Common issues and solutions include:

  • Tautomerism: Pyrrolo-pyrimidines may exhibit ring-chain tautomerism, altering chemical shifts. Use variable-temperature NMR or 2D techniques (COSY, HSQC) to identify exchange processes .
  • Impurity Peaks: Recrystallize products from ethanol-DMF to remove byproducts (e.g., unreacted amines) .
  • Overlapping Signals: For NH₂ protons, employ D₂O exchange or DEPT-135 to distinguish exchangeable protons .

Case Study: reports distinct ¹H NMR shifts for compound 9 (δ 7.5–8.1 ppm) versus 12 (δ 6.8–7.4 ppm), attributed to substituent effects .

Q. Advanced: What strategies improve regioselectivity in cyclization steps during synthesis?

Answer:
Regioselectivity is influenced by:

  • Substituent Effects: Electron-withdrawing groups (e.g., CN at C5) direct cyclization to the less hindered position (e.g., C4 in ) .
  • Reagent Choice: Formamide promotes pyrimidine ring closure, while aryl amines favor substitution at C4 (e.g., compound 12 in ) .
  • Temperature Control: Higher temperatures (100–120°C) enhance cyclization kinetics but may reduce selectivity. Use microwave-assisted synthesis for precise control .

Q. Basic: What are the primary biochemical applications of 4-Amino-pyrrolo-pyrimidine derivatives?

Answer:
These derivatives are explored as:

  • Kinase Inhibitors: Inhibit EGFR, VEGFR2, and CDK2 via active-site binding, modulating cell proliferation (IC₅₀ values determined via enzymatic assays) .
  • Anticancer Agents: Derivatives like 4-Amino-5-cyano-1-ribofuranosyl-pyrrolo-pyrimidine induce apoptosis in lymphoma cells by blocking DNA synthesis ( ) .

Assay Design:

  • Enzymatic Assays: Measure inhibition using ATP-competitive ELISA or fluorescence polarization .
  • Cell-Based Studies: Evaluate cytotoxicity via MTT assays and apoptosis via flow cytometry .

Q. Advanced: How do structural modifications at C5 impact biological activity?

Answer:

  • Electron-Withdrawing Groups (CN, Br): Enhance kinase binding affinity (e.g., 5-cyano derivatives in show potent activity) .
  • Bulkier Substituents (Ethyl, Iodo): Improve selectivity for specific kinases (e.g., 5-ethyl in reduces off-target effects) .
  • Heterocyclic Moieties (Thienyl): Modulate solubility and bioavailability (e.g., compound 4g in ) .

Testing Framework:

  • SAR Studies: Synthesize analogs with systematic substitutions (C5, C7) and compare IC₅₀ values .
  • Molecular Docking: Predict binding modes using crystallographic data (e.g., EGFR PDB: 1M17) .

特性

IUPAC Name

4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-1-4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIPINBJCGELKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420548
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500-90-9
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。